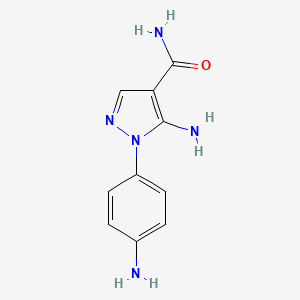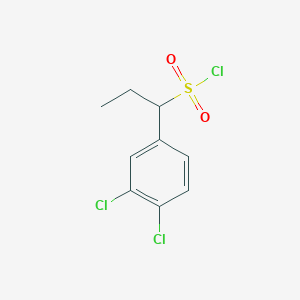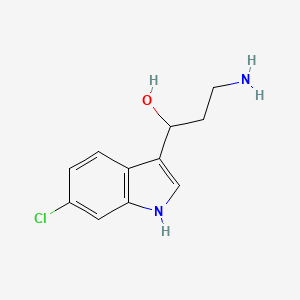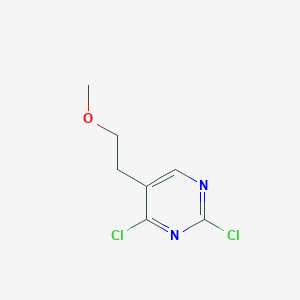
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H15BrO2S and a molecular weight of 255.17 g/mol . This compound is known for its unique structure, which includes a bromine atom and a tetrahydrothiophene ring with a 1,1-dioxide group. It is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Métodos De Preparación
The synthesis of 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the addition of bromine to a precursor molecule. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The reaction conditions usually include heating the mixture to facilitate the addition of bromine across the carbon-carbon double bond of the precursor molecule, resulting in the formation of the desired product.
Análisis De Reacciones Químicas
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide involves its reactivity with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, while the tetrahydrothiophene ring can undergo oxidation and reduction reactions. These interactions with molecular targets and pathways contribute to the compound’s diverse chemical and biological activities .
Comparación Con Compuestos Similares
3-(1-Bromo-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide can be compared with similar compounds such as:
3-(2-Bromoethyl)tetrahydrothiophene 1,1-dioxide: This compound has a similar structure but differs in the position of the bromine atom.
®-3-Bromo-2-methyl-1-propanol: This compound has a similar bromine-containing structure but lacks the tetrahydrothiophene ring.
Propiedades
Fórmula molecular |
C8H15BrO2S |
|---|---|
Peso molecular |
255.17 g/mol |
Nombre IUPAC |
3-(1-bromo-2-methylpropan-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15BrO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-6H2,1-2H3 |
Clave InChI |
ONVVZKNVUWVKCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CBr)C1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


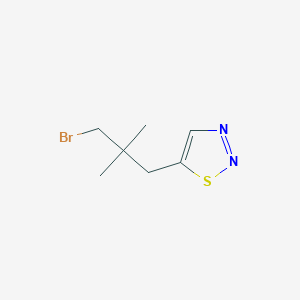
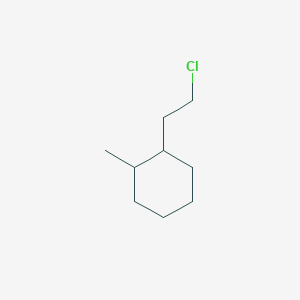
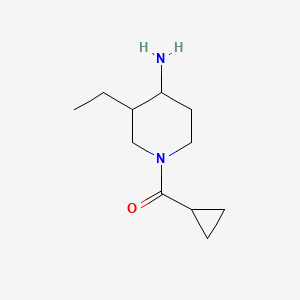
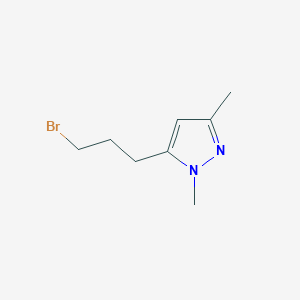
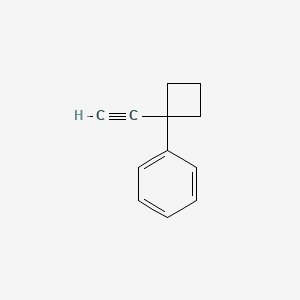
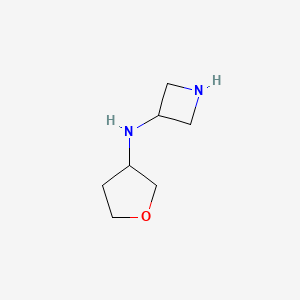
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
